Sodium 4-methoxy-3-(trifluoromethoxy)benzoate
Overview
Description
Sodium 4-methoxy-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3NaO4. It is a sodium salt derivative of 4-methoxy-3-(trifluoromethoxy)benzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties, particularly the presence of both methoxy and trifluoromethoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-methoxy-3-(trifluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-(trifluoromethoxy)benzoic acid.
Neutralization: The benzoic acid is neutralized with a sodium hydroxide solution to form the sodium salt.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and advanced purification methods, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methoxy-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
Scientific Research Applications
Sodium 4-methoxy-3-(trifluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 4-methoxy-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-methoxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Sodium 3-(trifluoromethoxy)benzoate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Sodium 4-methoxy-3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in chemical behavior and applications.
Uniqueness
Sodium 4-methoxy-3-(trifluoromethoxy)benzoate is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
sodium;4-methoxy-3-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4.Na/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYDKXUTYDIAHZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)[O-])OC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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